1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid
Description
1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H13N3O4 It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an azetidine ring attached to a carboxylic acid group
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-16-7-3-8(17-2)12-10(11-7)13-4-6(5-13)9(14)15/h3,6H,4-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIIFYIEYGZHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid typically involves the construction of the azetidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be formed through the reaction of an appropriate amine with a suitable electrophile, followed by cyclization. The pyrimidine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but lacking the pyrimidine moiety.
4,6-Dimethoxypyrimidine: A simpler compound containing only the pyrimidine ring with methoxy substitutions.
Uniqueness
1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid is unique due to the combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H13N3O4, known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C10H13N3O4
- Molecular Weight : 239.23 g/mol
- Structure : Contains a pyrimidine ring substituted with methoxy groups and an azetidine moiety linked to a carboxylic acid group.
Biological Activity Overview
1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid has been studied for its inhibitory effects on various biological processes, particularly in the context of cancer research and enzyme inhibition.
Inhibition of STAT3 Activity
Recent studies have shown that derivatives of azetidine compounds can inhibit the DNA-binding activity of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in tumor progression. The compound's structural modifications have led to varying degrees of potency:
- IC50 Values : In vitro assays indicated that certain analogs of azetidine exhibited IC50 values ranging from 0.61 to 5.4 μM against STAT3, highlighting their potential as therapeutic agents against cancers driven by aberrant STAT3 signaling .
Cellular Activity
Despite promising in vitro results, the cellular activity of 1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid has been reported as limited due to poor cell membrane permeability attributed to its ionized carboxylate group. For instance:
- EC50 Values : In studies involving breast cancer cell lines (MDA-MB-231 and MDA-MB-468), the compound showed weak cellular activity at concentrations up to 10 μM .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid is influenced by several structural factors:
- Pyrimidine Substitution : The presence of methoxy groups at positions 4 and 6 enhances interaction with biological targets.
- Azetidine Ring : The azetidine structure contributes to the overall conformation and may affect binding affinity.
- Carboxylic Acid Group : While providing potential for interaction with charged biological sites, it also limits cellular uptake.
Case Studies
Several studies have explored the effects of related azetidine derivatives on cancer cell lines:
- Breast Cancer Models : Compounds structurally related to 1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid were tested for their ability to inhibit STAT3 in MDA-MB cell lines:
- Xanthine Oxidoreductase Inhibition : Although not directly related, studies on similar compounds have demonstrated significant enzyme inhibition capabilities at nanomolar levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
